molecular formula C9H13N5O3 B12804090 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, (R)- CAS No. 131652-69-2

2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, (R)-

Cat. No.: B12804090
CAS No.: 131652-69-2
M. Wt: 239.23 g/mol
InChI Key: HAWPKWOZTPNXNE-SSDOTTSWSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with an azido and hydroxybutyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the azido and hydroxybutyl groups. Common reagents used in these reactions include azides, alcohols, and various catalysts to facilitate the substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, ketones, and substituted pyrimidinediones.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive azido group.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The hydroxybutyl group may interact with cellular enzymes, influencing various biochemical pathways.

Properties

CAS No.

131652-69-2

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

1-[(3R)-3-azido-4-hydroxybutyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H13N5O3/c1-6-4-14(9(17)11-8(6)16)3-2-7(5-15)12-13-10/h4,7,15H,2-3,5H2,1H3,(H,11,16,17)/t7-/m1/s1

InChI Key

HAWPKWOZTPNXNE-SSDOTTSWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)CC[C@H](CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCC(CO)N=[N+]=[N-]

Origin of Product

United States

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